![molecular formula C12H13N3OS B12578932 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-48-1](/img/structure/B12578932.png)
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-methylbenzaldehyde with a thiazole-triazole precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole-triazole derivatives.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzaldehyde: A precursor in the synthesis of the compound.
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Triazole: A five-membered ring containing three nitrogen atoms.
Uniqueness
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties
Propiedades
Número CAS |
606952-48-1 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)6-10-11(16)15-12(17-10)13-7-14-15/h2-6,12-14H,7H2,1H3 |
Clave InChI |
WJPOTVCOBICLKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


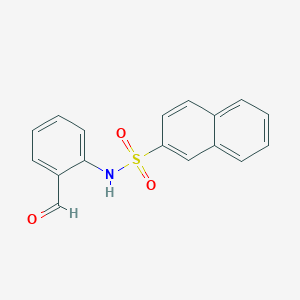
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
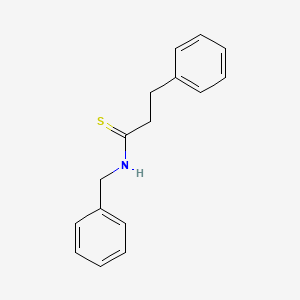
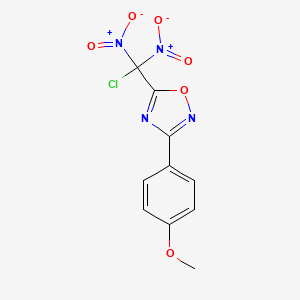
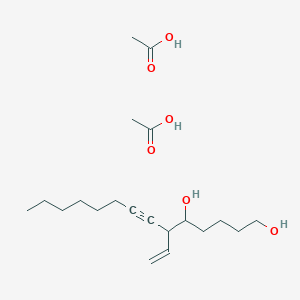


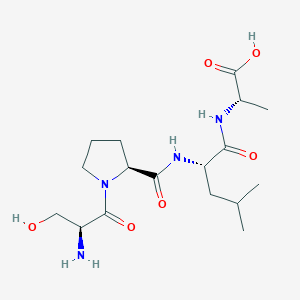
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)

![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)

![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
